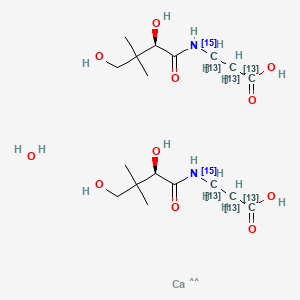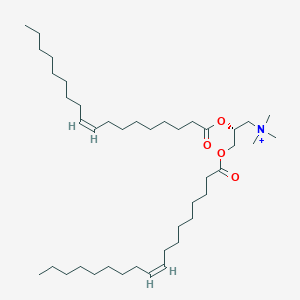
Vitamin B5, Calcium Salt:H2O (Calcium Pantothenate:H2O)(Beta-Alanyl-13C3, 99%;15N, 98%)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is essential for the biosynthesis of coenzyme A, which plays a crucial role in the metabolism of proteins, carbohydrates, and fats . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in metabolic research and clinical analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5, Calcium Salt:H2O involves the reaction of Pantothenic acid with calcium hydroxide in the presence of water. The labeled isotopes are introduced during the synthesis of Pantothenic acid, where Beta-Alanine is labeled with Carbon-13 and Nitrogen-15 .
Industrial Production Methods
Industrial production of Calcium Pantothenate typically involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce Pantothenic acid, which is then reacted with calcium hydroxide to form Calcium Pantothenate .
Analyse Chemischer Reaktionen
Types of Reactions
Vitamin B5, Calcium Salt:H2O undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Pantothenic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include various derivatives of Pantothenic acid, which are used in further biochemical studies and industrial applications .
Wissenschaftliche Forschungsanwendungen
Vitamin B5, Calcium Salt:H2O is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Metabolic Research: Used to trace metabolic pathways and study the metabolism of proteins, carbohydrates, and fats.
Clinical Analysis: Employed in clinical studies to understand the role of Pantothenic acid in human health.
Foodomics: Utilized in the study of food and nutrition to analyze the presence and role of Vitamin B5 in various foods.
Industrial Applications: Used in the production of dietary supplements and fortified foods.
Wirkmechanismus
Vitamin B5, Calcium Salt:H2O exerts its effects by participating in the synthesis of coenzyme A (CoA). CoA is a cofactor in several important cellular metabolic pathways, including the Krebs cycle and fatty acid metabolism. The labeled isotopes allow researchers to trace the incorporation and utilization of Pantothenic acid in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Pantothenic Acid: The natural form of Vitamin B5, essential for the same metabolic processes.
Dexpanthenol: A derivative of Pantothenic acid used in pharmaceuticals and cosmetics.
Calcium Pantothenate: The calcium salt form, similar to the labeled compound but without the isotopic labels.
Uniqueness
The uniqueness of Vitamin B5, Calcium Salt:H2O lies in its labeled isotopes, Carbon-13 and Nitrogen-15. These labels make it particularly valuable for tracing metabolic pathways and studying the detailed mechanisms of Pantothenic acid metabolism .
Eigenschaften
Molekularformel |
C18H36CaN2O11 |
|---|---|
Molekulargewicht |
504.51 g/mol |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;; |
InChI-Schlüssel |
UCLHUTUJGGNYDH-JNSRWXOBSA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.O.[Ca] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14079280.png)



![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)



![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)




